molecular formula C15H12N4O5 B11693053 2-(4-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(4-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11693053
M. Wt: 328.28 g/mol
InChI Key: YHCXLIQBMYDJTG-MHWRWJLKSA-N
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Description

2-(4-nitrophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of nitrophenyl groups and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(4-nitrophenyl)acetohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Formation of 2-(4-aminophenyl)-N’-[(E)-(3-aminophenyl)methylidene]acetohydrazide.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

2-(4-nitrophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Materials Science: Used in the design of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitrophenyl groups can participate in electron transfer reactions, while the hydrazone linkage can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • 2-(3-nitrophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
  • 2-(4-aminophenyl)-N’-[(E)-(3-aminophenyl)methylidene]acetohydrazide

Uniqueness

2-(4-nitrophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both 4-nitrophenyl and 3-nitrophenyl groups, which can influence its reactivity and interactions with other molecules. This dual nitrophenyl substitution pattern can lead to distinct chemical and physical properties compared to similar compounds with different substitution patterns.

Properties

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12N4O5/c20-15(9-11-4-6-13(7-5-11)18(21)22)17-16-10-12-2-1-3-14(8-12)19(23)24/h1-8,10H,9H2,(H,17,20)/b16-10+

InChI Key

YHCXLIQBMYDJTG-MHWRWJLKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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